molecular formula C9H10BrClF3N B13472341 2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B13472341
M. Wt: 304.53 g/mol
InChI Key: XZPFTBJSPKIJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with an ethanamine side chain

Preparation Methods

The synthesis of 2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves several steps. One common method includes the bromination of 4-(trifluoromethyl)phenylacetonitrile, followed by reduction and subsequent amination to introduce the ethanamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Chemical Reactions Analysis

2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include lithium diisopropylamide (LDA) for deprotonation, and various nucleophiles for substitution reactions .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride can be compared with other similar compounds such as:

  • 4-Bromo-2-(trifluoromethyl)phenol
  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
  • 2-Bromo-4-(trifluoromethyl)phenylacetonitrile

These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the ethanamine group in this compound makes it unique and suitable for specific research purposes .

Properties

Molecular Formula

C9H10BrClF3N

Molecular Weight

304.53 g/mol

IUPAC Name

2-[2-bromo-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H9BrF3N.ClH/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14;/h1-2,5H,3-4,14H2;1H

InChI Key

XZPFTBJSPKIJFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CCN.Cl

Origin of Product

United States

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